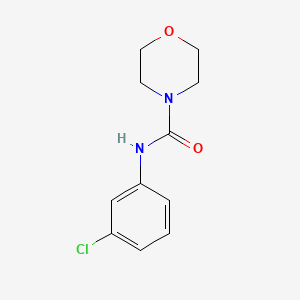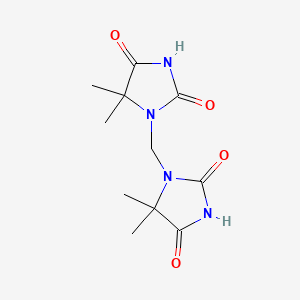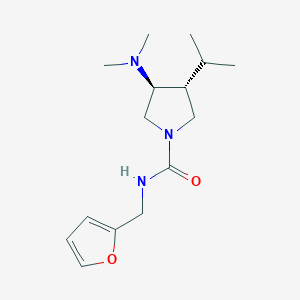
N-(3-chlorophenyl)-4-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)-4-morpholinecarboxamide” is a compound that contains a morpholine ring and a 3-chlorophenyl group. Morpholine is a common motif in many pharmaceuticals and agrochemicals . The 3-chlorophenyl group is also found in various bioactive compounds .
Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)-4-morpholinecarboxamide” would consist of a morpholine ring attached to a carboxamide group, which is in turn attached to a 3-chlorophenyl group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
As a carboxamide, “N-(3-chlorophenyl)-4-morpholinecarboxamide” could potentially undergo reactions such as hydrolysis, reduction, and reactions with electrophiles . The 3-chlorophenyl group could potentially undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chlorophenyl)-4-morpholinecarboxamide” would depend on its exact structure. For example, the presence of the polar carboxamide group and the potentially ionizable morpholine nitrogen could impact its solubility and stability .Scientific Research Applications
Radioligand Development for PET Imaging
N-(3-chlorophenyl)-4-morpholinecarboxamide derivatives have been synthesized as potential ligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. These compounds have shown promising binding affinity and selectivity, making them suitable for in vivo imaging studies to explore neurological functions and disorders (Kil et al., 2014).
Antifungal and Antimicrobial Agents
N-(3-chlorophenyl)-4-morpholinecarboxamide derivatives have been investigated for their antifungal and antimicrobial properties. Specific compounds have shown potential against major pathogens responsible for important plant diseases, highlighting their application in agricultural biotechnology for disease management (Zhou Weiqun et al., 2005).
Synthesis of Fluorescent Probes for Trivalent Metal Ions
Research has led to the development of a morpholine-type naphthalimide chemosensor, leveraging a derivative of N-(3-chlorophenyl)-4-morpholinecarboxamide for selective and sensitive detection of trivalent metal ions (Fe3+, Al3+, and Cr3+) in living cells. This probe facilitates the imaging of these ions, contributing to the study of metal ion dynamics in biological systems (Ye et al., 2019).
Inhibitors of 20-Hydroxyeicosatetraenoic Acid Synthesis
A study on TS-011 [N-(3-chloro-4-morpholin-4-yl) phenyl-N′-hydroxyimido formamide], a new selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, demonstrated its potential in reducing infarct size in ischemic models of stroke and opposing cerebral vasospasm following subarachnoid hemorrhage. This research suggests therapeutic applications in stroke management and prevention (Miyata et al., 2005).
Corrosion Inhibition
Studies have shown that morpholine and piperazine-based carboxamide derivatives, including those related to N-(3-chlorophenyl)-4-morpholinecarboxamide, are effective corrosion inhibitors for mild steel in acidic media. These findings have implications for industrial applications where corrosion resistance is critical (Nnaji et al., 2017).
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHYLVUBLLZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)morpholine-4-carboxamide | |
CAS RN |
2302-14-9 |
Source


|
| Record name | 4-(3-CHLOROPHENYLCARBAMOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{1-[rel-(1R,2S)-2-phenylcyclopropyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5564219.png)
![8-(2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5564225.png)
![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5564250.png)


![2-(2-chloro-4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5564268.png)

![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)
![2-[2-(4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5564310.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564316.png)